molecular formula C16H26BrF2N3O B10955435 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N,N-bis(2-methylpropyl)propanamide

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N,N-bis(2-methylpropyl)propanamide

Cat. No.: B10955435
M. Wt: 394.30 g/mol
InChI Key: CTGSEUVMGZPADA-UHFFFAOYSA-N
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Description

2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N,N-DIISOBUTYLPROPANAMIDE is a synthetic organic compound that features a pyrazole ring substituted with bromine, difluoromethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N,N-DIISOBUTYLPROPANAMIDE typically involves multiple steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the condensation of a hydrazine derivative with a 1,3-diketone. For instance, 4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazole can be prepared by reacting 4-bromo-3-(difluoromethyl)-1,3-diketone with hydrazine hydrate under reflux conditions.

  • Substitution Reactions: : The introduction of the N,N-diisobutylpropanamide group can be achieved through nucleophilic substitution reactions. This involves reacting the pyrazole derivative with N,N-diisobutylpropanamide under basic conditions, often using a base like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.

    Substitution: The bromine atom on the pyrazole ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Products include alcohols or ketones depending on the extent of oxidation.

    Reduction: Products include monofluoromethyl or methyl derivatives.

    Substitution: Products vary based on the nucleophile used, leading to a wide range of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique substitution pattern makes it a valuable intermediate in the synthesis of other heterocyclic compounds.

Biology

Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its pyrazole core is a common motif in pharmaceuticals, and the difluoromethyl group can enhance metabolic stability and bioavailability.

Industry

In the agricultural industry, this compound is investigated for its fungicidal properties. It can act as a succinate dehydrogenase inhibitor, disrupting the energy production in fungal cells and thereby controlling fungal growth.

Mechanism of Action

The mechanism of action of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N,N-DIISOBUTYLPROPANAMIDE involves inhibition of specific enzymes. For instance, as a succinate dehydrogenase inhibitor, it binds to the enzyme’s active site, preventing the conversion of succinate to fumarate in the citric acid cycle. This inhibition disrupts cellular respiration and energy production in target organisms.

Comparison with Similar Compounds

Similar Compounds

  • Benzovindiflupyr
  • Bixafen
  • Fluxapyroxad
  • Isopyrazam
  • Pydiflumetofen
  • Sedaxane

Uniqueness

Compared to these similar compounds, 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N,N-DIISOBUTYLPROPANAMIDE features a unique combination of bromine, difluoromethyl, and methyl groups on the pyrazole ring. This specific substitution pattern can confer distinct chemical and biological properties, such as enhanced fungicidal activity and improved metabolic stability.

This detailed overview provides a comprehensive understanding of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N,N-DIISOBUTYLPROPANAMIDE, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C16H26BrF2N3O

Molecular Weight

394.30 g/mol

IUPAC Name

2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N,N-bis(2-methylpropyl)propanamide

InChI

InChI=1S/C16H26BrF2N3O/c1-9(2)7-21(8-10(3)4)16(23)12(6)22-11(5)13(17)14(20-22)15(18)19/h9-10,12,15H,7-8H2,1-6H3

InChI Key

CTGSEUVMGZPADA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)N(CC(C)C)CC(C)C)C(F)F)Br

Origin of Product

United States

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